molecular formula C4H11BrN4 B1314198 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide CAS No. 55959-80-3

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B1314198
CAS No.: 55959-80-3
M. Wt: 195.06 g/mol
InChI Key: FQBKCBKQDLKTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that features a hydrazine functional group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 1-methylhydrazine with an appropriate imidazole precursor. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic conditions to form the imidazole ring. The hydrobromide salt is then formed by treating the imidazole derivative with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be critical to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or altering their activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the imidazole ring.

    4,5-Dihydro-1H-imidazole: The imidazole ring without the hydrazine group, used in various synthetic applications.

    2-(1-Methylhydrazinyl)pyridine: Another hydrazine derivative with a pyridine ring instead of an imidazole ring.

Properties

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4.BrH/c1-8(5)4-6-2-3-7-4;/h2-3,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBKCBKQDLKTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NCCN1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519981
Record name 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55959-80-3
Record name 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.